molecular formula C10H11N2NaO3 B1677874 Sodium 4-(nicotinamido)butanoate CAS No. 62936-56-5

Sodium 4-(nicotinamido)butanoate

Cat. No. B1677874
CAS RN: 62936-56-5
M. Wt: 230.2 g/mol
InChI Key: DGWZSECHAXUHPD-UHFFFAOYSA-M
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Description

Sodium 4-(nicotinamido)butanoate is a chemical compound with the CAS Number: 62936-56-5. It has a molecular weight of 230.2 and its IUPAC name is sodium 4-[(3-pyridinylcarbonyl)amino]butanoate . It is stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for Sodium 4-(nicotinamido)butanoate is 1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1 . The InChI key is DGWZSECHAXUHPD-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Sodium 4-(nicotinamido)butanoate is a solid substance . Unfortunately, the boiling point and other physical and chemical properties are not available in the web search results.

Safety And Hazards

The safety information for Sodium 4-(nicotinamido)butanoate includes a GHS07 pictogram, a signal word of warning, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

sodium;4-(pyridine-3-carbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWZSECHAXUHPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212142
Record name Nicotinoyl-GABA sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-(nicotinamido)butanoate

CAS RN

62936-56-5
Record name Nicotinoyl-GABA sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoyl-GABA sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICAMILON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4L664E11D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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